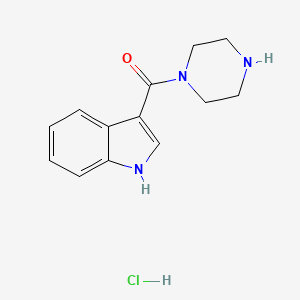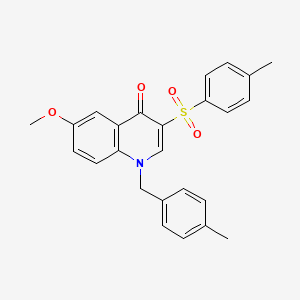
6-methoxy-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one is a chemical compound that belongs to the quinoline family. It is a synthetic compound that has been developed for scientific research purposes. This compound is also known as TQ-6 or 4-Quinolone, and it has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
1. Synthesis and Chemical Characterization
Subheading: Synthesis Techniques and Characterization of Related Compounds
Compounds structurally similar to 6-methoxy-1-(4-methylbenzyl)-3-tosylquinolin-4(1H)-one have been synthesized and characterized, demonstrating the significance of methoxy and methylbenzyl groups in chemical synthesis. For example, the synthesis of racemic and chiral codeine and morphine via dihydrothebainones showcases complex synthesis techniques involving methoxy and benzyl components, highlighting the intricate steps required for synthesizing complex molecules (Lie, Maat, & Beyerman, 2010). Similarly, the preparative and spectroscopic study of Zinquin-related fluorophores indicates the utility of methoxy and methylbenzyl groups in creating compounds with specific fluorescent properties for Zn(II) detection (Kimber et al., 2003).
2. Pharmacological Applications
Subheading: Potential Therapeutic and Diagnostic Applications
Related compounds have been explored for their pharmacological potential, including as intermediates in the synthesis of therapeutic agents. For instance, the asymmetric synthesis of key dextromethorphan intermediates highlights the importance of 4-methoxybenzyl groups in creating compounds used in the industrial production of widely used medications (Wu et al., 2020). Another study on the rational design of microtubule-targeting anti-breast cancer drugs, such as EM015, shows how modifications to molecules can significantly enhance their selectivity and potency against cancer cells, suggesting a potential application for similarly structured compounds in cancer therapy (Aneja et al., 2006).
3. Molecular Interaction Studies
Subheading: Investigating Binding Affinities and Interaction Mechanisms
Compounds with similar structures have been utilized in studies to understand molecular interactions, such as binding affinities to biological targets. For example, the electrochemical investigation on the corrosion inhibition of mild steel by quinazoline Schiff base compounds in hydrochloric acid solution reveals how molecular structure influences the interaction with metal surfaces, potentially mirroring how similar compounds could interact with biological molecules (Khan et al., 2017).
Propriétés
IUPAC Name |
6-methoxy-1-[(4-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c1-17-4-8-19(9-5-17)15-26-16-24(31(28,29)21-11-6-18(2)7-12-21)25(27)22-14-20(30-3)10-13-23(22)26/h4-14,16H,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVUCTGECBFRCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2357398.png)

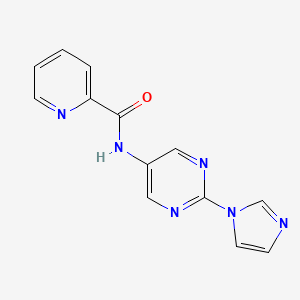
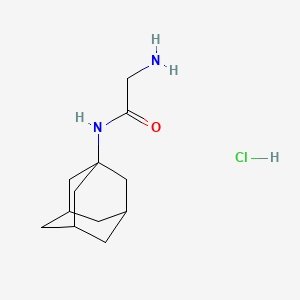

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2357405.png)
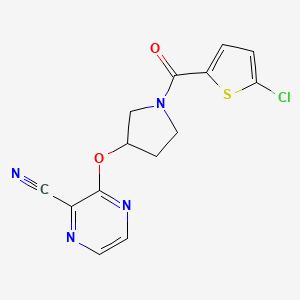
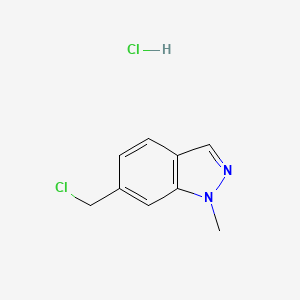
![N-(2-ethoxyphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2357410.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2357413.png)
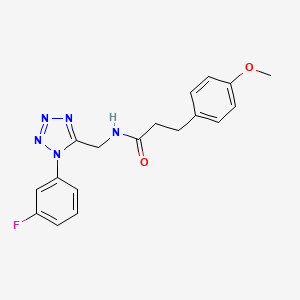
![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2357419.png)
